molecular formula C15H16ClNO2 B5051517 2-(3-CHLORO-4-METHYLPHENYL)-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(3-CHLORO-4-METHYLPHENYL)-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B5051517
M. Wt: 277.74 g/mol
InChI Key: VFNOGKDAMGVACN-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-octahydro-1H-isoindole-1,3-dione is an organic compound with a complex structure that includes a chlorinated aromatic ring and an isoindole dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)-octahydro-1H-isoindole-1,3-dione typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with a suitable precursor under controlled conditions. The reaction is often carried out in an inert solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the chlorination of toluene to produce 3-chloro-4-methylphenyl isocyanate. This intermediate is then reacted with an appropriate amine or anhydride to form the final product. The process is optimized for large-scale production by using continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)-octahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-octahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s chlorinated aromatic ring and isoindole dione moiety are crucial for its binding affinity and specificity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(17)19/h6-8,11-12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNOGKDAMGVACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3CCCCC3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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